In Vitro Potency: Nepicastat Exhibits 25-Fold Higher Potency for Human DBH than Disulfiram
Nepicastat demonstrates significantly higher potency for the inhibition of dopamine β-hydroxylase (DBH) compared to the clinically used alternative disulfiram. In a direct comparison of in vitro inhibition of the purified human enzyme, Nepicastat exhibits an IC50 of 9 nM, whereas disulfiram shows an IC50 of approximately 1000 nM [1]. This represents a greater than 100-fold difference in molar potency.
| Evidence Dimension | In vitro inhibition of purified human dopamine β-hydroxylase (DBH) |
|---|---|
| Target Compound Data | IC50 = 9.0 nM |
| Comparator Or Baseline | Disulfiram: IC50 ≅ 1000 nM |
| Quantified Difference | Nepicastat is >100 times more potent (9 nM vs. ~1000 nM) |
| Conditions | Purified human DBH enzyme assay |
Why This Matters
This vast difference in potency dictates that Nepicastat achieves effective DBH inhibition at substantially lower concentrations, minimizing off-target risks and enabling more precise modulation of the catecholamine pathway in sensitive experimental systems.
- [1] Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 2015, 57: 110-116. DOI: 10.1016/j.pnpbp.2014.10.009. View Source
